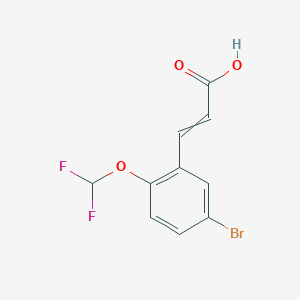![molecular formula C27H32Cl2N6O6 B12456154 N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)
N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide is a complex organic compound characterized by its multiple functional groups, including amide and hydrazinecarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents like ethanol, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under specific conditions. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s hydrazinecarbonyl groups can form hydrogen bonds with active sites, altering the activity of the target molecules and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated phenyl structure but differs in its thiazole ring, which imparts different biological activities.
3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Another related compound with a methoxybenzamide group, showing variations in its chemical reactivity and applications.
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-{N’-[4-(N’-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide is unique due to its multiple functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C27H32Cl2N6O6 |
|---|---|
Poids moléculaire |
607.5 g/mol |
Nom IUPAC |
4-[2-[5-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-5-oxopentanoyl]hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C27H32Cl2N6O6/c1-16-18(28)6-3-8-20(16)30-22(36)12-14-26(40)34-32-24(38)10-5-11-25(39)33-35-27(41)15-13-23(37)31-21-9-4-7-19(29)17(21)2/h3-4,6-9H,5,10-15H2,1-2H3,(H,30,36)(H,31,37)(H,32,38)(H,33,39)(H,34,40)(H,35,41) |
Clé InChI |
WGTJGNLKMOXINX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)CCCC(=O)NNC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl 4-chlorobenzoate](/img/structure/B12456074.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12456084.png)
![N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456085.png)
![2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12456093.png)
![N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12456102.png)
![5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)
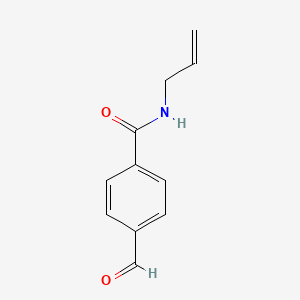

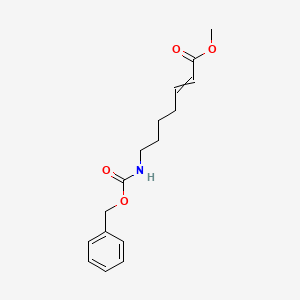
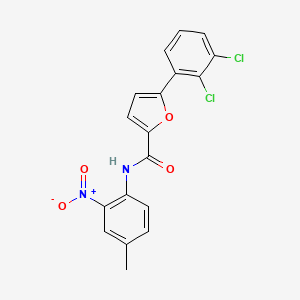
![4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B12456153.png)
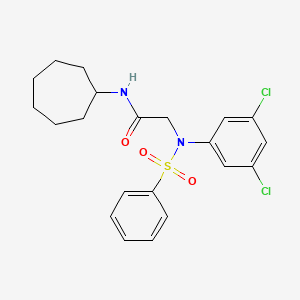
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)
